molecular formula C17H21FN4O2 B13668295 tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13668295
M. Wt: 332.4 g/mol
InChI Key: DTXGIUILJSZPOR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a triazolopyrazine derivative featuring a 4-fluorobenzyl substituent at position 3 and a tert-butyl carboxylate group at position 6. This compound is structurally related to intermediates in the synthesis of Sitagliptin analogs, which are used in type II diabetes therapy . Its molecular formula is C₁₉H₂₃FN₄O₂, with a molecular weight of 366.42 g/mol.

Properties

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-17(2,3)24-16(23)21-8-9-22-14(19-20-15(22)11-21)10-12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXGIUILJSZPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2CC3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures to form the pyrazine core. This intermediate is then reacted with tert-butyl 4-fluorobenzylcarbamate under specific conditions to yield the final product .

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction conditions such as temperature, pH, and solvent composition. The final product is purified using techniques like recrystallization and chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to anti-tumor effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications CAS No. References
tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate 4-fluorobenzyl (3), tert-butyl carboxylate (7) C₁₉H₂₃FN₄O₂ 366.42 Sitagliptin intermediate, diabetes research -
tert-Butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate tert-butyl carboxylate (6) C₁₀H₁₆N₄O₂ 224.26 Organic synthesis building block 1989659-06-4
tert-Butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate trifluoromethyl (3) C₁₁H₁₅F₃N₄O₂ 292.26 Antimicrobial/anticancer research 877402-43-2
tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate chloro (3) C₁₀H₁₅ClN₄O₂ 258.70 Pharmaceutical intermediate 1268451-71-3
tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate piperidin-4-yl (3) C₁₆H₂₆N₅O₂ 307.40 Neuropharmacology studies 1361112-46-0

Biological Activity

The compound tert-butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate represents a novel class of triazolo-pyrazine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18FN5O2. The presence of the triazole ring and the fluorobenzyl substituent are critical for its biological activity.

Research indicates that compounds containing triazolo and pyrazine moieties often exhibit significant interactions with various biological targets. These interactions may include:

  • Inhibition of Enzymatic Activity : Many triazolo-pyrazines act as inhibitors of enzymes involved in cancer progression and inflammatory pathways.
  • Antiproliferative Effects : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines.

Anticancer Activity

A study evaluated the antiproliferative effects of several triazolo-pyrazine derivatives, including this compound against different cancer cell lines (e.g., HeLa and L1210). The results demonstrated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range.

Cell Line IC50 (μM) Mechanism
HeLa10.5Apoptosis induction
L121012.3Cell cycle arrest
CEM11.0Inhibition of DNA synthesis

Inhibition of PARP Activity

Recent studies have highlighted the role of similar compounds as Poly(ADP-ribose) polymerase (PARP) inhibitors. The compound's structure suggests potential for binding to the PARP active site, leading to effective inhibition:

  • Selectivity : It has shown selectivity towards PARP-1 over other isoforms.
  • IC50 Values : Preliminary data indicate IC50 values in the nanomolar range for PARP-1 inhibition.

Case Study 1: Anticancer Efficacy

In a recent in vitro study, this compound was tested against a panel of cancer cell lines. The study concluded that the compound significantly inhibited cell growth and induced apoptosis via mitochondrial pathways.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the fluorobenzyl group enhanced biological activity. Compounds with electron-withdrawing groups showed improved potency against cancer cells compared to their non-fluorinated counterparts.

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